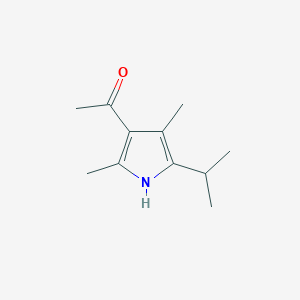
2,4Dimethyl-3-acetyl-5-isopropyl pyrrole
Cat. No. B8570164
M. Wt: 179.26 g/mol
InChI Key: UJWCMBRFXYGICF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04070366
Procedure details


Aqueous hydriodic acid (10 ml) and 2 ml of 50% hypophosphorous acid were cooled and stirred while 10 ml of acetic anhydride was slowly added. 2,4-Dimethyl-3-acetyl-pyrrole (548 mg) was dissolved in the solution, 0.6 ml of acetone added, and the mixture was stirred for 1/2 hr. by which time a yellow precipitate had formed and redissolved and the solution had turned yellow; the final temperature was 37° C. It was poured into 100 ml of water and 30 ml of ammonium hydroxide kept at 20° C. The nearly colourless product separated as plates (662 mg, 92%). At 138° C. these changed to cubes which either melted at 165° C. or turned to irregular needles, m.p. 171°-173° C. For analysis, it was recrystallized from aqueous ethanol as colourless plates, m.p. 165.5° C. or 171.5°-173° C.







Identifiers


|
REACTION_CXSMILES
|
I.[PH2](O)=O.C(OC(=O)C)(=O)C.[CH3:12][C:13]1[NH:14][CH:15]=[C:16]([CH3:21])[C:17]=1[C:18](=[O:20])[CH3:19].[OH-].[NH4+].[CH3:24][C:25]([CH3:27])=O>O>[CH3:12][C:13]1[NH:14][C:15]([CH:25]([CH3:27])[CH3:24])=[C:16]([CH3:21])[C:17]=1[C:18](=[O:20])[CH3:19] |f:4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
I
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
reactant
|
|
Smiles
|
[PH2](=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC(C)=O
|
Step Three
|
Name
|
|
|
Quantity
|
548 mg
|
|
Type
|
reactant
|
|
Smiles
|
CC=1NC=C(C1C(C)=O)C
|
|
Name
|
|
|
Quantity
|
0.6 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)C
|
Step Four
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[NH4+]
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred for 1/2 hr
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was slowly added
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
by which time a yellow precipitate had formed
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
redissolved
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was 37° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
kept at 20° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The nearly colourless product separated as plates (662 mg, 92%)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
At 138° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
For analysis, it was recrystallized from aqueous ethanol as colourless plates, m.p. 165.5° C. or 171.5°-173° C.
|
Outcomes


Product
Details
Reaction Time |
0.5 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
CC=1NC(=C(C1C(C)=O)C)C(C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
